molecular formula C16H13NO2 B1498017 6-(Benzyloxy)quinolin-4-ol CAS No. 847577-89-3

6-(Benzyloxy)quinolin-4-ol

Cat. No.: B1498017
CAS No.: 847577-89-3
M. Wt: 251.28 g/mol
InChI Key: WEMMRLBJXSUNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)quinolin-4-ol is a quinoline derivative featuring a benzyloxy group at the 6-position and a hydroxyl group at the 4-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)quinolin-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with quinoline or a substituted quinoline derivative.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

    Hydroxyl Group Introduction: The hydroxyl group at the 4-position can be introduced through selective oxidation or hydroxylation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and controlled reaction environments to achieve efficient synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydroquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where the benzyloxy or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

6-(Benzyloxy)quinolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)quinolin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, resulting in bacterial cell death .

Comparison with Similar Compounds

    Quinoline: The parent compound of 6-(Benzyloxy)quinolin-4-ol, known for its broad range of biological activities.

    4-Hydroxyquinoline: A similar compound with a hydroxyl group at the 4-position, used in various medicinal applications.

    6-Methoxyquinoline: A derivative with a methoxy group at the 6-position, exhibiting different biological properties.

Uniqueness: this compound is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

6-phenylmethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16-8-9-17-15-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMMRLBJXSUNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656139
Record name 6-(Benzyloxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847577-89-3
Record name 6-(Benzyloxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)quinolin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(Benzyloxy)quinolin-4-ol
Reactant of Route 3
Reactant of Route 3
6-(Benzyloxy)quinolin-4-ol
Reactant of Route 4
Reactant of Route 4
6-(Benzyloxy)quinolin-4-ol
Reactant of Route 5
Reactant of Route 5
6-(Benzyloxy)quinolin-4-ol
Reactant of Route 6
Reactant of Route 6
6-(Benzyloxy)quinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.